magnesium;chlorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

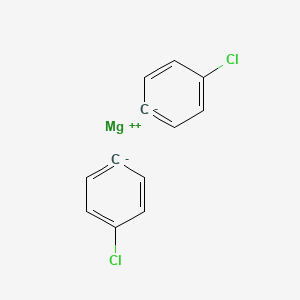

Magnesium chlorobenzene, also known as phenylmagnesium chloride, is an organometallic compound that belongs to the class of Grignard reagents. These reagents are formed by the reaction of magnesium metal with alkyl or aryl halides, such as chlorobenzene. Grignard reagents are highly valued in organic chemistry due to their ability to form carbon-carbon bonds, making them essential tools in the synthesis of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium chlorobenzene involves the reaction of chlorobenzene with magnesium metal in the presence of an anhydrous ether solvent. The reaction is typically carried out under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The general procedure includes the following steps :

Drying the Glassware: All glassware must be scrupulously cleaned and dried to remove any moisture.

Initiation: Magnesium turnings are added to a flask containing dry ether, and a small amount of iodine or ethyl bromide is added to initiate the reaction.

Addition of Chlorobenzene: Chlorobenzene is added slowly to the flask, and the reaction mixture is stirred under reflux conditions.

Completion: The reaction is allowed to proceed until the magnesium is fully consumed, forming phenylmagnesium chloride.

Industrial Production Methods

In industrial settings, the production of Grignard reagents like magnesium chlorobenzene is scaled up using similar principles but with larger reactors and more controlled environments. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Magnesium chlorobenzene undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution: Can participate in substitution reactions with various electrophiles.

Oxidation: Can be oxidized to form different products depending on the conditions.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.

Esters and Acid Halides: Adds twice to esters and acid halides to form tertiary alcohols.

Epoxides: Adds to epoxides to form alcohols.

Major Products Formed

Alcohols: Primary, secondary, and tertiary alcohols depending on the starting material.

Carboxylic Acids: Formed when reacting with carbon dioxide.

Scientific Research Applications

Magnesium chlorobenzene is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of magnesium chlorobenzene involves the formation of a highly reactive nucleophilic carbon center. This nucleophilic carbon can attack electrophilic centers in other molecules, forming new carbon-carbon bonds. The magnesium atom in the compound stabilizes the negative charge on the carbon, making it a strong nucleophile .

Comparison with Similar Compounds

Magnesium chlorobenzene is similar to other Grignard reagents, such as phenylmagnesium bromide and phenylmagnesium iodide. it is unique in its reactivity and ease of preparation. Some similar compounds include :

Phenylmagnesium Bromide: Similar reactivity but often more expensive to produce.

Phenylmagnesium Iodide: More reactive but less commonly used due to the higher cost of iodine.

Organolithium Compounds: Similar nucleophilicity but different reactivity patterns.

Magnesium chlorobenzene stands out due to its balance of reactivity, cost-effectiveness, and ease of preparation, making it a preferred choice in many synthetic applications.

Properties

CAS No. |

50607-16-4 |

|---|---|

Molecular Formula |

C12H8Cl2Mg |

Molecular Weight |

247.40 g/mol |

IUPAC Name |

magnesium;chlorobenzene |

InChI |

InChI=1S/2C6H4Cl.Mg/c2*7-6-4-2-1-3-5-6;/h2*2-5H;/q2*-1;+2 |

InChI Key |

OXVSYUWXLYYSKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=[C-]1)Cl.C1=CC(=CC=[C-]1)Cl.[Mg+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.